

# CAS number and molecular formula for 2-methylpentan-1-ol.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-1-pentanol

Cat. No.: B047364

[Get Quote](#)

## Technical Guide: 2-Methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and metabolic pathways of 2-methylpentan-1-ol. The data is presented to support research, development, and application of this compound in scientific and industrial settings.

## Chemical Identity and Properties

2-methylpentan-1-ol is a branched-chain primary alcohol. It exists as a racemic mixture of two enantiomers, (2R)-2-methylpentan-1-ol and (2S)-2-methylpentan-1-ol, due to a chiral center at the second carbon.

Molecular Formula: C<sub>6</sub>H<sub>14</sub>O

CAS Numbers: The primary identifiers for 2-methylpentan-1-ol are its CAS numbers, which vary for the racemic mixture and its individual stereoisomers.

| Compound Name                 | CAS Number    |
|-------------------------------|---------------|
| 2-Methylpentan-1-ol (racemic) | 105-30-6      |
| (2R)-2-Methylpentan-1-ol      | 17092-41-0[1] |
| (2S)-2-Methylpentan-1-ol      | 1565-80-6     |

Physicochemical Properties: A summary of key physicochemical properties is provided below for easy reference and comparison.

| Property         | Value                             | Reference |
|------------------|-----------------------------------|-----------|
| Molecular Weight | 102.17 g/mol                      | [2]       |
| Appearance       | Colorless liquid                  | [2][3]    |
| Boiling Point    | 149 °C                            | [3]       |
| Density          | 0.8263 g/cm <sup>3</sup> at 20 °C | [3]       |
| Flash Point      | 54 °C                             | [3]       |
| Water Solubility | 8.1 g/L                           | [3]       |
| Refractive Index | ~1.419                            |           |

## Synthesis of 2-Methylpentan-1-ol

The industrial synthesis of 2-methylpentan-1-ol is typically a two-step process involving an aldol condensation followed by hydrogenation.[2]

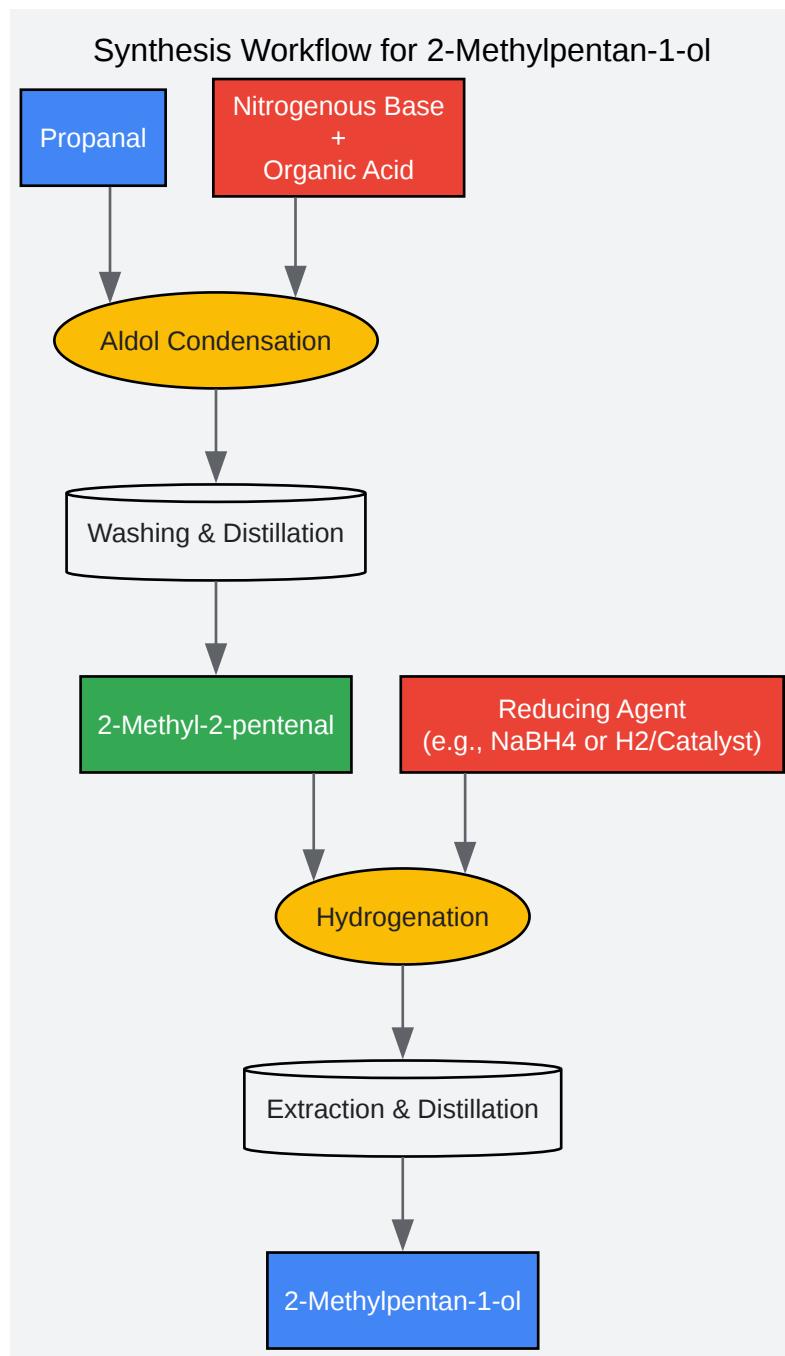
### Experimental Protocol: Two-Step Synthesis

#### Step 1: Aldol Condensation of Propanal to 2-Methyl-2-pentenal

This step involves the self-condensation of propanal (propionaldehyde) catalyzed by a nitrogenous organic base to form the intermediate, 2-methyl-2-pentenal.[4]

- Materials:
  - Propanal
  - Nitrogenous organic base (e.g., pyrrolidine, morpholine)
  - Organic acid (e.g., acetic acid)
- Procedure:

- In a suitable reaction vessel, mix propanal with the nitrogenous organic base. The molar ratio of propanal to the base is typically in the range of 1:0.02 to 1:1.2.[4]
- Under agitation, add the organic acid to the mixture.
- Stir the mixture at a controlled temperature, typically between 10 °C and 30 °C, for a period of 0.5 to 6 hours.[4]
- Upon completion of the reaction, as monitored by techniques such as gas chromatography (GC), add water to wash the mixture.
- Separate the organic layer containing the crude 2-methyl-2-pentenal.
- The crude product can be purified by distillation.


#### Step 2: Hydrogenation of 2-Methyl-2-pentenal to 2-Methylpentan-1-ol

The unsaturated aldehyde, 2-methyl-2-pentenal, is then reduced to the saturated alcohol, 2-methylpentan-1-ol. This can be achieved using various reducing agents or catalytic hydrogenation.

- Materials:
  - Purified 2-methyl-2-pentenal
  - Methanol (or other suitable solvent)
  - Sodium borohydride ( $\text{NaBH}_4$ ) or a hydrogenation catalyst (e.g., Platinum, Palladium, or Copper on a support)[5]
- Procedure (using Sodium Borohydride):[6]
  - Dissolve the purified 2-methyl-2-pentenal in methanol in a reaction flask.
  - Cool the solution to 0 °C in an ice bath.
  - Add sodium borohydride portion-wise to the stirred solution. A typical molar equivalent of  $\text{NaBH}_4$  to the aldehyde is around 0.3.[6]

- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
- Once the reaction is complete, quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent, such as diethyl ether.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure.
- The crude 2-methylpentan-1-ol can be purified by fractional distillation.

## Synthesis Workflow Diagram

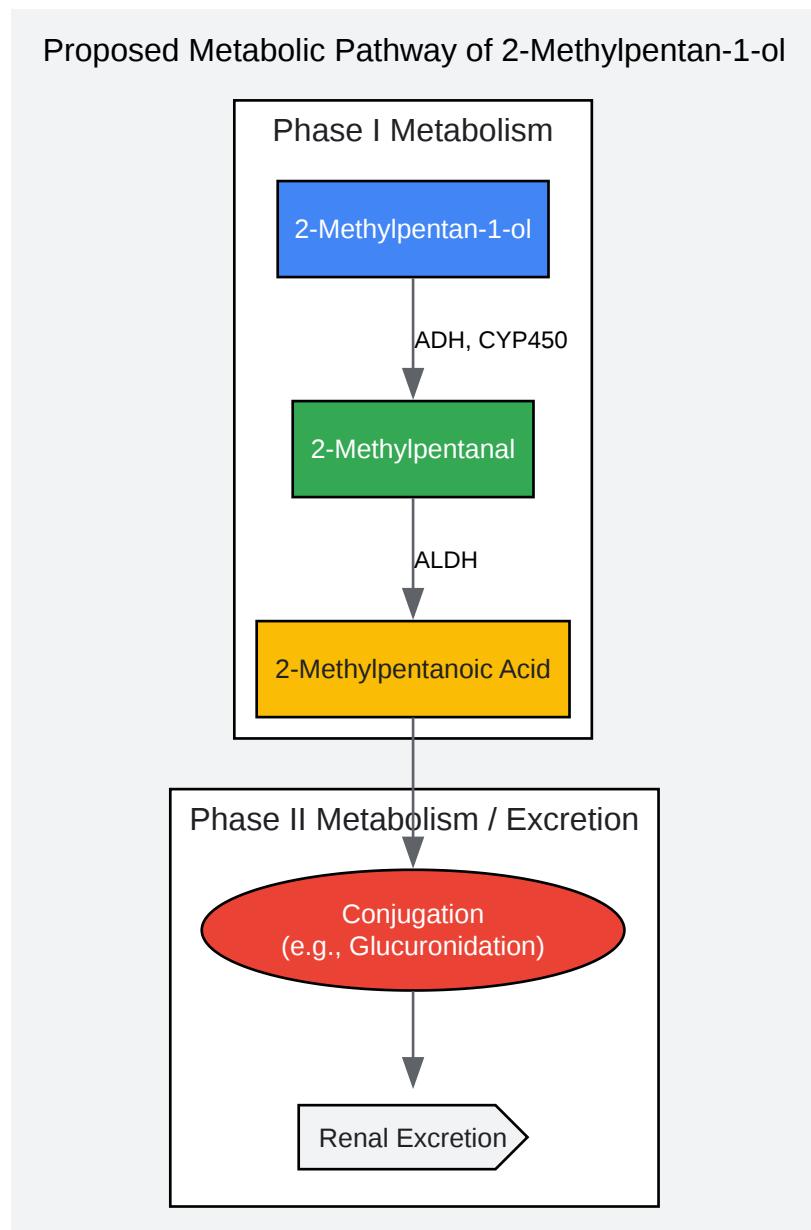


[Click to download full resolution via product page](#)

Caption: A diagram illustrating the two-step synthesis of 2-methylpentan-1-ol.

## Biological Pathways

As a xenobiotic, 2-methylpentan-1-ol is expected to undergo metabolism in the liver to facilitate its excretion from the body. While specific signaling pathways are not typically associated with


this compound, its biotransformation follows established routes for primary alcohols.

## Proposed Metabolic Pathway

The metabolism of 2-methylpentan-1-ol is likely a multi-phase process, primarily involving oxidation.

- Phase I Metabolism: The primary route of metabolism is expected to be oxidation.
  - Alcohol Dehydrogenase (ADH): This cytosolic enzyme is likely to catalyze the initial oxidation of 2-methylpentan-1-ol to its corresponding aldehyde, 2-methylpentanal, using NAD<sup>+</sup> as a cofactor.<sup>[7]</sup>
  - Aldehyde Dehydrogenase (ALDH): The resulting aldehyde is then rapidly oxidized to 2-methylpentanoic acid by ALDH, which is found in the mitochondria.
  - Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes, such as CYP2E1, are also known to metabolize alcohols and could contribute to the oxidation of 2-methylpentan-1-ol.<sup>[8][9]</sup>
- Phase II Metabolism: The resulting carboxylic acid can undergo further metabolism or be conjugated with molecules like glucuronic acid to increase its water solubility for renal excretion.

## Metabolic Pathway Diagram



[Click to download full resolution via product page](#)

Caption: A diagram showing the proposed metabolic fate of 2-methylpentan-1-ol.

## Experimental Protocol: In Vitro Metabolism Assay

To investigate the metabolism of 2-methylpentan-1-ol, an in vitro assay using liver subcellular fractions can be performed.

- Objective: To identify the metabolites of 2-methylpentan-1-ol and to determine the primary enzymes involved in its metabolism.

- Materials:

- Human liver microsomes or S9 fraction
- 2-methylpentan-1-ol
- NADPH regenerating system (for CYP activity)
- NAD+ (for ADH activity)
- Phosphate buffer (pH 7.4)
- Specific enzyme inhibitors (e.g., 4-methylpyrazole for ADH, ketoconazole for CYP3A4)
- Quenching solution (e.g., acetonitrile)
- Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

- Procedure:

- Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (or S9 fraction), and the NADPH regenerating system (or NAD+).
- Pre-incubate the mixtures at 37 °C for a few minutes.
- Initiate the reaction by adding 2-methylpentan-1-ol to the mixture. For inhibitor studies, add the specific inhibitor before the substrate.
- Incubate at 37 °C for a specified time period (e.g., 60 minutes).
- Terminate the reaction by adding a cold quenching solution, such as acetonitrile.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the presence of the parent compound and its metabolites using GC-MS or LC-MS.

- Compare the metabolite profiles from incubations with and without cofactors and inhibitors to elucidate the roles of different enzyme systems.

This guide provides a foundational understanding of 2-methylpentan-1-ol for scientific professionals. Further research can build upon these protocols to explore its applications and biological interactions in more detail.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (+)-2-Methyl-1-pentanol | C6H14O | CID 637757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1-pentanol | C6H14O | CID 7745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1-pentanol - Wikipedia [en.wikipedia.org]
- 4. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular formula for 2-methylpentan-1-ol.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047364#cas-number-and-molecular-formula-for-2-methylpentan-1-ol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)